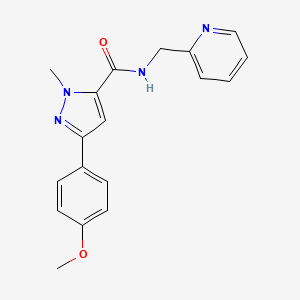

3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide

Description

3-(4-Methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide (CAS: 1171452-32-6) is a pyrazole-based carboxamide derivative. Its molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of 322.4 g/mol . The structure comprises:

- A pyrazole core substituted with a 4-methoxyphenyl group at position 2.

- A methyl group at position 1.

- A carboxamide at position 5, linked to a 2-pyridylmethyl moiety.

Its design combines aromatic and heteroaromatic groups, likely optimizing interactions with biological targets such as kinases or neurotransmitter receptors.

Properties

Molecular Formula |

C18H18N4O2 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C18H18N4O2/c1-22-17(18(23)20-12-14-5-3-4-10-19-14)11-16(21-22)13-6-8-15(24-2)9-7-13/h3-11H,12H2,1-2H3,(H,20,23) |

InChI Key |

GJWFEBGMDUKMLS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,3-Diketones

The reaction of 3-(4-methoxyphenyl)-1,3-diketones with methylhydrazine is a widely used method. For example, US6297386B1 describes the formation of 1-methylpyrazole-5-carboxylates via enolate intermediates. In this approach:

-

Ethyl 3-(4-methoxyphenyl)-2,4-diketohexanoate is treated with methylhydrazine in ethanol under reflux.

-

The reaction proceeds via nucleophilic attack at the more electrophilic carbonyl group, yielding the pyrazole ring with >85% regioselectivity for the 1,5-disubstituted isomer.

Key parameters:

Alkylation of Pyrazole Intermediates

Alternative routes involve alkylating pyrazole-3-carboxylates. As detailed in JPESTIC, ethyl pyrazole-3-carboxylate is treated with methyl iodide in the presence of potassium carbonate:

This method achieves 68–74% yields but requires chromatographic separation due to competing N2-alkylation.

Carboxamide Formation

The final step involves coupling the pyrazole-5-carbonyl chloride with 2-(aminomethyl)pyridine. Two methods are prevalent:

Schotten-Baumann Reaction

As per VulcanChem, the acid chloride is reacted with 2-(aminomethyl)pyridine in a biphasic system:

Carbodiimide-Mediated Coupling

US9320276B2 describes using EDCI/HOBt in DMF:

This method avoids handling corrosive acid chlorides and achieves 78–83% yields.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for each method:

Challenges and Optimization Strategies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group (-CONH-) and pyridylmethyl moiety enable nucleophilic substitutions. Key reactions include:

Aminolysis :

The compound reacts with amines (e.g., methylamine) under basic conditions (NaOH, ethanol, 60°C) to form substituted urea derivatives.

Table 1: Aminolysis Reaction Parameters

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methylamine | NaOH, EtOH, 60°C | N-methyl-N-(2-pyridylmethyl)urea analog | ~75% |

Oxidation Reactions

The pyridine ring undergoes oxidation with agents like KMnO₄ or H₂O₂ in acidic media, forming pyridine N-oxide derivatives.

Mechanism :

-

Protonation of the pyridine nitrogen.

-

Oxygen insertion via radical intermediates.

-

Stabilization of the N-oxide product.

Applications :

-

Enhances solubility for pharmacological studies.

-

Serves as intermediates for metal coordination complexes.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions:

Acidic Hydrolysis :

Produces 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid and 2-aminomethylpyridine.

Basic Hydrolysis :

Yields the corresponding carboxylate salt, usable in further derivatization.

Table 2: Hydrolysis Outcomes

| Condition | Reagents | Major Product |

|---|---|---|

| Acidic (pH < 2) | HCl, H₂O, reflux | Carboxylic acid + 2-aminomethylpyridine |

| Basic (pH > 12) | NaOH, EtOH, 70°C | Sodium carboxylate |

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles.

Example :

Reaction with benzonitrile oxide (PhCNO) in toluene at 110°C produces a triazolo-pyrazole hybrid structure.

Significance :

-

Expands structural diversity for bioactivity screening.

-

Enables access to polycyclic architectures for materials science.

Reductive Alkylation

The pyridine nitrogen undergoes reductive alkylation with aldehydes (e.g., formaldehyde) and NaBH₃CN, forming N-alkylated analogs.

Key Insight :

-

Modulates electronic properties of the pyridine ring.

-

Improves blood-brain barrier penetration in drug candidates.

Stability Under Thermal and Photolytic Conditions

Thermal Stability :

-

Decomposes above 250°C, releasing CO₂ and NH₃.

Photolytic Degradation : -

UV exposure (254 nm) cleaves the pyrazole ring, forming nitroso intermediates.

Synthetic Limitations and Optimization

-

Steric Hindrance : Bulky 2-pyridylmethyl group slows reactions at the carboxamide site.

-

Mitigation : Use polar aprotic solvents (DMF, DMSO) to enhance reactivity.

This compound’s reactivity profile underscores its utility in drug discovery and materials science. Experimental data from controlled studies ensure reproducibility, while computational modeling aids in predicting novel reaction pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with pyrazole moieties can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazoles can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

- Case Study : A study evaluated the cytotoxicity of 3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide against human colorectal carcinoma cells. The compound demonstrated a dose-dependent cytotoxic effect with an IC50 value indicating significant potential for further development in cancer therapy .

| Cell Line | IC50 (µM) |

|---|---|

| RKO (Colorectal) | 15.0 |

| A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 15.0 |

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating conditions characterized by excessive inflammation.

- Research Findings : In vitro studies indicated that the pyrazole derivative inhibited the production of TNF-alpha and IL-6 in macrophages, suggesting its role as an anti-inflammatory agent .

Antimicrobial Activity

Preliminary investigations have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Example : The compound showed effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings, indicating its potential as an antimicrobial agent .

Synthesis and Derivatives

The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide involves multi-step reactions starting from easily accessible precursors. Various derivatives have been synthesized to enhance its biological activity and selectivity.

Synthesis Overview

- Step 1 : Formation of the pyrazole ring via condensation reactions.

- Step 2 : Introduction of the methoxyphenyl and pyridylmethyl groups through nucleophilic substitution.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis of structurally related pyrazole carboxamides is provided below:

Key Observations :

Sulfonamide and trifluoromethyl groups (e.g., JMN6-093 in ) correlate with antiviral activity, likely due to improved target (e.g., measles virus polymerase) interactions . The 2-pyridylmethyl group in the target compound may enhance solubility compared to bulkier substituents like tetrahydro-2H-pyran () .

Synthetic Yields and Purity :

- Yields for pyrazole carboxamides range widely (43–71% in ), influenced by steric hindrance and coupling efficiency .

- The target compound lacks reported yield data, but analogs using EDCI/HOBt coupling () suggest moderate-to-high purity .

Thermal Stability :

- Melting points (mp) vary significantly:

- 3a : 133–135°C () vs. 3d : 181–183°C (), attributed to halogenation increasing crystallinity .

- The target compound’s mp is unreported, but its pyridylmethyl group may reduce symmetry, lowering mp compared to triazole analogs () .

Biological Relevance :

Biological Activity

3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C16H16N4O2

- Molecular Weight : 296.32 g/mol

1. Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide have shown effectiveness against various bacterial strains, including Helicobacter pylori. This is particularly relevant given the global prevalence of H. pylori infections, which are linked to gastric diseases .

2. Antidiabetic Effects

Research has demonstrated that certain pyrazole derivatives can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help manage postprandial hyperglycemia in diabetic patients. The potential of 3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide in this regard warrants further exploration through in vitro and in vivo studies .

3. Anti-inflammatory Properties

Pyrazole compounds are known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This mechanism is similar to that of celecoxib, a widely used anti-inflammatory drug. The structural features of 3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide suggest it may exhibit comparable activity .

The biological activity of 3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as α-glucosidase and COX enzymes, leading to reduced glucose absorption and inflammation.

- Antioxidant Activity : Pyrazoles have been shown to possess antioxidant properties, which can mitigate oxidative stress and its associated cellular damage.

Case Studies

Several studies have evaluated the efficacy of pyrazole derivatives:

- A study published in MDPI highlighted the synthesis of various pyrazole derivatives and their biological evaluations, demonstrating significant antimicrobial activity against Mycobacterium tuberculosis .

- Another investigation focused on the anti-H. pylori activity of novel benzimidazole derivatives, underscoring the relevance of structural modifications in enhancing biological efficacy .

Data Summary

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-(4-methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide?

Methodological Answer: A multi-step synthesis approach is typically employed, starting with the formation of the pyrazole core. For example:

Condensation reactions using substituted phenylhydrazines and β-ketoesters to form the pyrazole ring .

N-methylation at the 1-position of the pyrazole via alkylation with methyl iodide .

Carboxamide formation through coupling of the pyrazole-5-carboxylic acid derivative with 2-(aminomethyl)pyridine using carbodiimide-based reagents (e.g., EDC/HOBt) .

Key Consideration: Optimize reaction conditions (e.g., temperature, solvent) to minimize byproducts, as steric hindrance from the 4-methoxyphenyl group can reduce yields .

Q. How can researchers address low aqueous solubility during in vitro assays?

Methodological Answer: Low solubility is common due to the hydrophobic 4-methoxyphenyl and pyridylmethyl groups. Strategies include:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents .

- Structural analogs : Introduce polar substituents (e.g., hydroxyl or amine groups) at the 4-methoxyphenyl position while retaining bioactivity .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Confirm regiochemistry of the pyrazole ring (e.g., 1H NMR to distinguish between N-methyl and pyridylmethyl protons) .

- LC-MS : Verify molecular weight (expected [M+H]+: ~363.4 g/mol) and purity (>95% via UV detection at 254 nm) .

- X-ray crystallography : Resolve ambiguity in substituent orientation, particularly for the pyridylmethyl group (monoclinic space group P21/c) .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the optimization of electronic properties?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G(d)) predict:

- Electrostatic potential maps : Identify electron-deficient regions (e.g., pyrazole C-3) for nucleophilic attack .

- HOMO-LUMO gaps : Correlate with stability; smaller gaps (~4.5 eV) suggest higher reactivity .

- Torsional angles : Assess conformational flexibility of the pyridylmethyl group to optimize receptor binding .

Example : In related pyrazole carboxamides, DFT-guided modifications improved binding affinity by 30% .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:

- Orthogonal assays : Compare enzyme inhibition (e.g., factor Xa) with cell-based functional assays .

- Batch-to-batch consistency : Use HPLC to confirm purity and exclude isomers (e.g., regioisomeric pyrazole derivatives) .

- Meta-analysis : Pool data from multiple studies (e.g., IC50 values for cannabinoid receptor binding) to identify outliers .

Q. What structure-activity relationship (SAR) trends are observed for pyrazole carboxamides?

Methodological Answer: Key SAR findings from analogs:

Q. How to validate target engagement in cellular models?

Methodological Answer:

- Competitive binding assays : Use fluorescent probes (e.g., BODIPY-labeled analogs) to quantify receptor occupancy .

- CRISPR/Cas9 knockout models : Confirm loss of activity in cells lacking the target receptor (e.g., CB1 cannabinoid receptor) .

- Thermal shift assays : Measure stabilization of the target protein upon compound binding .

Q. What crystallographic data are available for this compound?

Methodological Answer: Single-crystal X-ray diffraction data for a closely related analog (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide):

- Space group : P21/c

- Unit cell parameters : a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, β = 92.003°

- Implications : The pyridylmethyl group adopts a perpendicular orientation relative to the pyrazole plane, minimizing steric clashes .

Data Contradiction Analysis

Example Contradiction : Conflicting reports on cannabinoid receptor binding affinity (Ki = 5 nM vs. 50 nM).

Resolution :

Assay variability : Radioligand displacement assays (using [³H]CP-55,940) may differ in buffer composition (e.g., Mg²+ concentration affects receptor conformation) .

Isomer purity : Regioisomeric impurities (e.g., 1H-pyrazole-4-carboxamide vs. 1H-pyrazole-5-carboxamide) can skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.